Sulfamethylthiazole

Overview

Description

Sulfamethylthiazole is an antibiotic that is indicated to prevent postoperative ocular infections or treat ocular infections . It is a type of sulfonamide antibiotic .

Synthesis Analysis

A study has reported the synthesis of new sulfonamides, including this compound, by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . The synthesized compounds were extensively screened for their antimicrobial activities .Molecular Structure Analysis

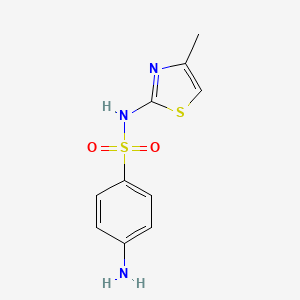

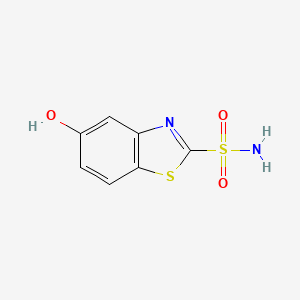

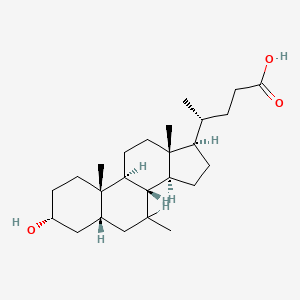

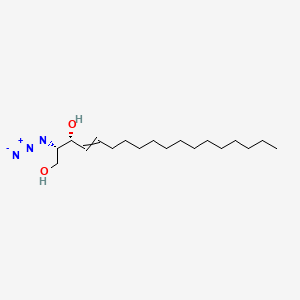

This compound has a molecular formula of C10H11N3O2S2 . It has an average mass of 269.343 Da and a monoisotopic mass of 269.029266 Da . The molecule contains a total of 29 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis

This compound is a white amorphous powder . It has a molecular formula of C10H11N3O2S2, an average mass of 269.343 Da, and a monoisotopic mass of 269.029266 Da .Scientific Research Applications

Therapeutic Applications in Infectious Diseases : Sulfamethylthiazole has shown therapeutic value in treating infections. For example, it has been effective in prolonging the lives of mice infected with Staphylococcus aureus (Bliss & Ott, 1940) and protecting mice against Salmonella enteritidis infection (Muir, Shamleffer & Jones, 1940). In vitro experiments have also shown its bacteriostatic activity against Staphylococcus aureus (Rake & Mckee, 1940).

Use in Clinical Settings for Infection Management : Clinically, this compound has been utilized in various forms, such as powders and solutions, for managing infections like osteomyelitis and staphylococcal infections (Cunningham, 1942). It has been reported to be effective against streptococci and pneumococci, suggesting its broad-spectrum application in bacterial infection treatment (Kammerer, Kalkstein & Solomon, 1941).

Role in Antimicrobial and Antifungal Applications : this compound's role extends to antimicrobial and antifungal applications. For instance, novel biologically active thiazole disperse dyes containing the sulfa drug nucleus have been synthesized, showing promising biological efficiency against pathogenic bacteria and fungi (Gaffer, Fouda & Khalifa, 2016).

Potential in Cancer Research : The compound has also been a focus in cancer research. Sulfonamides, which include this compound, are being explored for their antitumor activity. A study on novel 1,2,3-triazole compounds, incorporating the sulfonamide moiety, shows potential for developing highly active anticancer drugs (Wei, Xing & Jian Bo, 2022).

Development of Nanoparticles for Enhanced Effectiveness : Research into converting this compound into nano-form for improved antimicrobial action demonstrates the compound's versatility and potential for enhanced effectiveness (Issa et al., 2021).

properties

IUPAC Name |

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVQYDYPDFFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199481 | |

| Record name | Sulfamethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

515-59-3 | |

| Record name | Sulfamethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethylthiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'1-(4-methylthiazol-2-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12OZ3O07F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)